Specific Scientific Field: Neuro-Oncology
Summary of the Application: AEE788 has been evaluated as a potential treatment for glioblastoma, a common and aggressive type of brain tumor . The compound targets both the vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR), which play significant roles in glioblastoma angiogenesis and proliferation .
Results or Outcomes: The study found that continuous, once-daily AEE788 was associated with unacceptable toxicity and minimal activity for the treatment of recurrent glioblastoma . The most frequently reported adverse events included diarrhea and rash . The best overall response was stable disease (17%) .
Specific Scientific Field: Cancer Research
Summary of the Application: AEE788 has been studied as a dual-family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity .
Methods of Application: AEE788 was obtained by optimization of the 7H-pyrrolo[2,3-d]pyrimidine lead scaffold . It was tested against a range of EGFR and ErbB2-overexpressing cell lines, including EGFRvIII-dependent lines .
Results or Outcomes: AEE788 demonstrated antiproliferative activity against these cell lines and inhibited the proliferation of epidermal growth factor- and VEGF-stimulated human umbilical vein endothelial cells . This was associated with a potent antitumor activity in a number of animal models of cancer, including tumors that overexpress EGFR and or ErbB2 .
Specific Scientific Field: Pharmacokinetics and Pharmacodynamics
Summary of the Application: A comprehensive pharmacodynamic program was implemented in addition to the evaluation of safety, pharmacokinetics, and preliminary efficacy of AEE788 in cancer patients .
Methods of Application: This was a first-in-human study of AEE788 .
Results or Outcomes: The study provided valuable pharmacokinetic and pharmacodynamic data that could be used in early decision making regarding the potential therapeutic applications of AEE788 .
Specific Scientific Field: Breast Cancer Research
Summary of the Application: AEE788 has been studied for its potential use in treating breast cancer . The compound’s ability to inhibit both the epidermal growth factor receptor (EGFR) and ErbB2, which are often overexpressed in breast cancer, makes it a promising therapeutic target .
Methods of Application: In preclinical studies, AEE788 was tested against a range of EGFR and ErbB2-overexpressing cell lines, including those derived from breast tumors .
Results or Outcomes: AEE788 demonstrated antiproliferative activity against these cell lines . The compound also inhibited the proliferation of epidermal growth factor- and VEGF-stimulated human umbilical vein endothelial cells, suggesting potential antiangiogenic activity .
Specific Scientific Field: Non-Small Cell Lung Cancer Research
Summary of the Application: AEE788 has been evaluated for its potential use in treating non-small cell lung cancer (NSCLC) . The compound’s ability to inhibit EGFR, including a constitutively active EGFR type III deletion mutant identified in NSCLC, makes it a promising therapeutic target .
Methods of Application: In preclinical studies, AEE788 was tested against a range of EGFR-overexpressing cell lines, including those derived from NSCLC .
Specific Scientific Field: Antiangiogenic Treatment Strategy
Summary of the Application: AEE788 has been studied as a potential antiangiogenic treatment strategy . The compound’s ability to inhibit vascular endothelial growth factor (VEGF) receptor kinases makes it a promising therapeutic target .
Methods of Application: In preclinical studies, AEE788 was tested for its ability to inhibit the proliferation of epidermal growth factor- and VEGF-stimulated human umbilical vein endothelial cells .
Results or Outcomes: AEE788 demonstrated antiangiogenic activity, as evidenced by its ability to inhibit the proliferation of epidermal growth factor- and VEGF-stimulated human umbilical vein endothelial cells . This property was associated with potent antitumor activity in a number of animal models of cancer .
AEE788 is a small molecule compound classified as a multitargeted inhibitor of receptor tyrosine kinases, specifically targeting the human epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). Its chemical formula is , and it has a molecular weight of approximately 440.58 g/mol. AEE788 belongs to the class of organic compounds known as phenylpyrroles, which are characterized by a benzene ring linked to a pyrrole ring. This compound is primarily investigated for its potential therapeutic applications in treating various cancers, including glioblastoma multiforme and other brain tumors .
AEE788 functions as a dual inhibitor, disrupting the phosphorylation processes of EGFR and VEGFR pathways. The inhibition of these pathways leads to decreased cell proliferation and survival in cancerous cells. The compound's mechanism involves binding to the ATP-binding site of these receptors, thereby preventing their activation and subsequent downstream signaling events that promote tumor growth .
In experimental settings, AEE788 has demonstrated dose-dependent inhibition of tumor growth in xenograft models, indicating its efficacy in reducing tumor size through its action on these critical pathways .
AEE788 exhibits significant biological activity against various cancer cell lines. It has been shown to induce apoptosis and inhibit proliferation in cells expressing EGFR and VEGFR. For instance, in studies involving cutaneous squamous cell carcinoma cells, AEE788 effectively inhibited the phosphorylation of both receptors, leading to reduced tumor growth .
Additionally, pharmacokinetic studies revealed that AEE788 achieves high concentrations in tumor tissues compared to plasma, suggesting effective targeting of cancer cells. The concentrations achieved are sufficient to inhibit tyrosine kinase activity necessary for cancer cell survival and proliferation .
The detailed synthetic pathway can be complex and may require optimization for yield and purity .
AEE788 is primarily investigated for its applications in oncology, particularly for treating cancers associated with overexpression or mutation of EGFR and VEGFR. Clinical trials have focused on its use in:
Research continues into its potential applications in combination therapies or as part of personalized medicine strategies targeting specific genetic profiles in tumors .
Several compounds exhibit similar mechanisms or target profiles as AEE788. Here are some notable examples:
Compound Name | Target Receptors | Unique Features |
---|---|---|
Gefitinib | Epidermal Growth Factor Receptor | Selective EGFR inhibitor primarily used in lung cancer treatment. |
Erlotinib | Epidermal Growth Factor Receptor | Used for non-small cell lung cancer; has distinct resistance mechanisms compared to AEE788. |
Lapatinib | Epidermal Growth Factor Receptor & HER2 | Dual-action against EGFR and HER2; used primarily for breast cancer treatment. |
Sorafenib | Vascular Endothelial Growth Factor Receptor & Raf kinases | Multi-kinase inhibitor with broader targets including RAF kinases involved in tumor growth signaling. |
AEE788 is unique due to its dual inhibition profile targeting both EGFR and VEGFR simultaneously, providing a potentially synergistic effect against tumor progression compared to other single-target inhibitors .